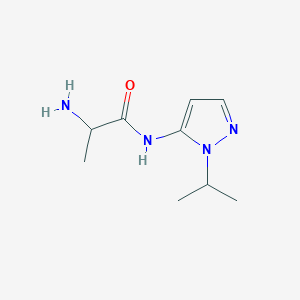
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida es un compuesto químico que pertenece a la clase de las tiadiazoles. Las tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Amino-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida generalmente implica la reacción del ácido acético con la tiosemicarbazida. El proceso se puede resumir de la siguiente manera:
Reacción de tiosemicarbazida: La tiosemicarbazida reacciona con ácido acético bajo condiciones de reflujo para formar el compuesto intermedio.
Ciclización: El intermedio se cicla para formar el anillo tiadiazol.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, generalmente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos.
Principales productos formados:
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de tiadiazoles sustituidos
Aplicaciones Científicas De Investigación
2-Amino-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida tiene varias aplicaciones en investigación científica:
Química medicinal: Se utiliza en la síntesis de varios compuestos farmacéuticos, incluidos agentes antituberculosos y agentes citotóxicos para el tratamiento del cáncer.
Ciencia de materiales: El compuesto se utiliza en el diseño de nuevos materiales con propiedades específicas, como la conductividad y la estabilidad.
Investigación biológica: Sirve como reactivo en la síntesis de moléculas biológicamente activas, ayudando en el estudio de vías y mecanismos bioquímicos.
Aplicaciones industriales: El compuesto se utiliza en la producción de tintes y pigmentos, así como en el desarrollo de nuevos polímeros y resinas
Mecanismo De Acción
El mecanismo de acción de 2-Amino-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida involucra su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Por ejemplo, en química medicinal, puede inhibir enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antibacterianos. Las vías y dianas exactas pueden variar según la aplicación específica y la estructura del compuesto .
Compuestos similares:
- 2-Amino-5-metil-1,3,4-tiadiazol
- 2-Amino-5-(metiltio)-1,3,4-tiadiazol
- 2-Amino-N-(5-sulfamoil-1,3,4-tiadiazol-2-il)acetamida
Comparación: 2-Amino-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica. Por ejemplo, la presencia del grupo acetamida puede mejorar su solubilidad e interacción con dianas biológicas, haciéndolo más efectivo en ciertas aplicaciones .
Comparación Con Compuestos Similares
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Comparison: 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the acetamide group can enhance its solubility and interaction with biological targets, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C5H8N4OS |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2,6H2,1H3,(H,7,9,10) |
Clave InChI |
YTMDPJYCYLTHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


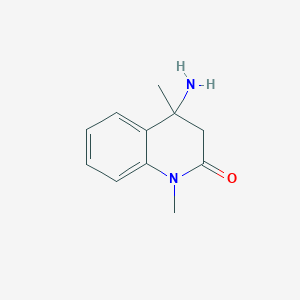
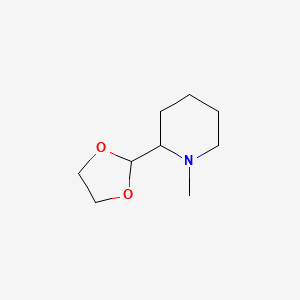
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
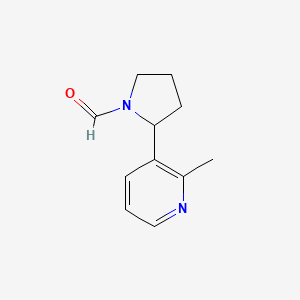

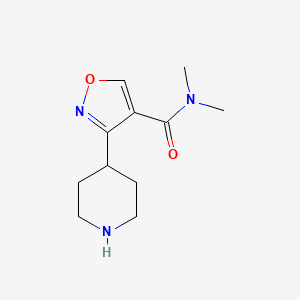
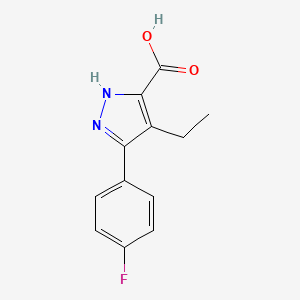
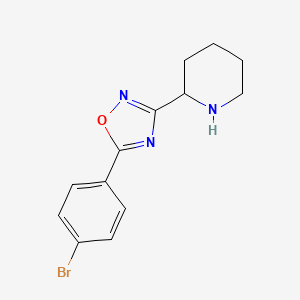
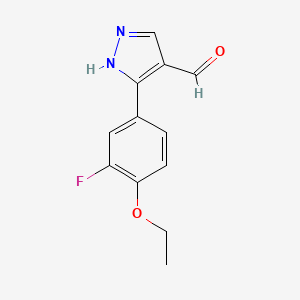
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
